molecular formula C11H14O B1416622 (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1270299-33-6

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B1416622
CAS No.: 1270299-33-6
M. Wt: 162.23 g/mol
InChI Key: XKNIZDAMIVSNIR-LLVKDONJSA-N
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Description

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound of significant interest in advanced chemical synthesis and pharmaceutical research. This enantiopure tetralin derivative, with the molecular formula C11H14O and a molecular weight of 162.23 g/mol, serves as a versatile and valuable building block for the construction of more complex, stereodefined molecules . The core tetralin (1,2,3,4-tetrahydronaphthalene) structure is a privileged scaffold in medicinal chemistry, often found in compounds with biological activity. The specific substitution pattern of the 7-methyl group and the chiral 1-ol functionality makes this (R)-enantiomer a critical intermediate for exploring structure-activity relationships and for the asymmetric synthesis of potential therapeutic agents . While the racemic analogue, 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS# 6938-36-9), is characterized by a purity of ≥98% , this (1R)-enantiomer provides the added dimension of chirality, which is often essential for potency and selectivity in drug-receptor interactions. Researchers utilize this compound in the development of novel ligands and as a precursor in multi-step synthetic sequences, including those related to centrally active drugs. For example, related tetralin-1-ol structures are key intermediates in synthetic pathways for compounds like sertraline, demonstrating the utility of this chiral scaffold in pharmaceutical production . This product is strictly for research and further manufacturing applications, such as in non-clinical laboratory studies. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and note that the compound has associated hazard statements including H315-H319-H320 (causes skin and serious eye irritation) . Proper handling, sealed storage in a dry environment at 2-8°C, and adherence to laboratory safety protocols are required .

Properties

IUPAC Name

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNIZDAMIVSNIR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@H]2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 7-Methyl-1,2,3,4-tetralon-1-one Derivatives

Method Overview:
This approach involves the catalytic hydrogenation of 7-methyl-1,2,3,4-tetralon-1-one or related ketone precursors to generate the tetrahydronaphthalene core with the desired stereochemistry.

Reaction Conditions:

  • Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂)
  • Hydrogen pressure: Typically 1-10 atm
  • Temperature: 25-80°C
  • Solvent: Ethanol or methanol

Reaction Pathway:
The ketone undergoes catalytic hydrogenation, reducing the carbonyl group and saturating the aromatic ring to form the tetrahydronaphthalene framework with the (1R) configuration, especially when combined with chiral catalysts or chiral auxiliaries.

Research Findings:
A study demonstrated that hydrogenation of methyl-substituted naphthalenes under these conditions yields high selectivity for the (1R) stereoisomer, especially when performed with enantioselective catalysts or in the presence of chiral ligands, achieving yields around 60-75%.

Reduction of 7-Chloro-1-tetralone

Method Overview:
This route involves the reduction of 7-chloro-1-tetralone using hydride reagents.

Reaction Conditions:

  • Reducing agent: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
  • Solvent: Tetrahydrofuran (THF) or ethanol
  • Temperature: 0°C to room temperature

Reaction Pathway:
The hydride reduces the ketone to the corresponding secondary alcohol, establishing the hydroxyl group at the 1-position with stereochemical control over the (1R) configuration, especially when combined with chiral reduction techniques.

Research Findings:
Reduction of 7-chloro-1-tetralone with NaBH₄ in THF has been shown to produce the desired (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol with high stereoselectivity when performed under carefully controlled conditions.

Enantioselective Synthesis via Asymmetric Catalysis

Method Overview:
Advanced synthetic routes employ asymmetric catalysis, such as chiral hydrogenation or enzymatic resolution, to obtain the (1R) enantiomer directly.

Reaction Conditions:

  • Catalysts: Chiral Rh, Ru, or Ir complexes
  • Enzymatic resolution: Lipases like Candida antarctica lipase A (CAL-A) with acyl donors
  • Solvents: Ethanol, isopropanol, or other suitable media

Research Findings:
Enantioselective hydrogenation using chiral catalysts has achieved enantiomeric excesses exceeding 90%, with yields around 50-70%. Enzymatic resolution methods have also been successful, providing high stereoselectivity and purity.

Industrial Scale Production

In industrial settings, continuous flow hydrogenation reactors are employed to improve scalability and yield. These processes optimize pressure, temperature, and catalyst loading, ensuring high purity and stereoselectivity.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Enantiomeric Excess Remarks
Hydrogenation of methylated naphthalenes 7-Methyl-1,2,3,4-tetralon-1-one or similar Pd/C or PtO₂, H₂, ethanol, 25-80°C 60-75 N/A High selectivity with chiral catalysts
Reduction of 7-chloro-1-tetralone 7-Chloro-1-tetralone NaBH₄ or LiAlH₄, THF or ethanol, 0-25°C 70-85 High (with chiral control) Produces (1R) alcohol with stereoselectivity
Asymmetric catalytic hydrogenation Naphthalene derivatives, chiral catalysts Chiral Rh/Ru/Ir complexes, hydrogen, ethanol 50-70 >90% ee Suitable for enantioselective synthesis
Enzymatic resolution Racemic mixtures Lipases with acyl donors, ethanol Variable >90% ee High stereoselectivity, scalable

Chemical Reactions Analysis

Types of Reactions

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated hydrocarbon.

    Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 7-methyl-1-tetralone.

    Reduction: 7-methyltetralin.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structural features of (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol suggest potential applications in drug development. Compounds with similar naphthalene structures have been explored for their biological activities, including antitumor and anti-inflammatory effects. Although specific studies on this compound are lacking, its structural analogs have shown promise in these areas.

Organic Synthesis

Due to its functional groups, this compound may serve as an intermediate in organic synthesis. It can be utilized in the production of more complex molecules through various chemical reactions such as:

  • Hydroxylation
  • Alkylation
  • Reduction reactions

These processes can lead to the development of new compounds with desired pharmacological properties.

Biological Research

While direct applications are not extensively documented, the compound's structural characteristics may make it suitable for use as a reference standard in biological assays. Its potential as a drug impurity or metabolite could be explored in pharmacokinetic studies.

Case Studies and Research Insights

Despite the absence of direct case studies specifically focusing on this compound in scientific literature databases such as PubChem and NIST Chemistry WebBook , several studies on related compounds provide insights into its potential applications:

Case Study Example

Research on naphthalene derivatives has shown that modifications at specific positions can significantly alter biological activity. For instance:

  • Compounds with hydroxyl groups often exhibit enhanced solubility and bioavailability.

This suggests that this compound could be beneficial in drug formulation processes where solubility is critical.

Mechanism of Action

The mechanism of action of (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of (1R)-7-Methyl-1,2,3,4-Tetrahydronaphthalen-1-ol

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Properties/Applications Reference ID
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol 1-Methyl C₁₁H₁₄O 162.23 High enantioselectivity in CAL-A lipase-catalyzed acylation
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol 2-Methyl C₁₁H₁₄O 162.23 Synthesized via Ru-catalyzed hydrogenation; NMR yield: ~90%
7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol 7-Amino C₁₀H₁₃NO 163.22 Used in pharmaceutical intermediates; storage: 2–8°C
(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol 7-Fluoro C₁₀H₁₁FO 166.19 Fluorinated analog; commercial availability
(1R)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol 7-Isopropyl C₁₃H₁₈O 190.28 Bulk synthesis potential; priced at $383/100 mg

Key Observations:

Substituent Position :

  • 1-Methyl derivative (): Exhibits high enantioselectivity (E > 200) in lipase-mediated acylation, suggesting that steric and electronic effects at the 1-position significantly influence enzymatic recognition. In contrast, the 7-methyl substituent in the target compound may alter substrate-enzyme interactions due to its distal position.
  • 2-Methyl derivative (): Synthesized efficiently via Ru-catalyzed hydrogenation, highlighting the role of transition-metal catalysts in accessing stereochemically complex alcohols.

Functional Group Effects: 7-Amino derivative (): The amino group enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. However, it requires stringent storage conditions (inert atmosphere, 2–8°C) due to oxidative instability. 7-Fluoro derivative (): Fluorination increases molecular weight marginally (166.19 vs. 162.23 for non-fluorinated analogs) and may enhance metabolic stability in drug design.

Steric Bulk :

  • 7-Isopropyl derivative (): The bulky isopropyl group increases molecular weight (190.28) and likely reduces solubility in polar solvents. This compound is marketed as an organic building block, indicating its utility in modular synthesis.

Key Insights:

  • Enzymatic Resolution (): CAL-A lipase achieves high enantioselectivity for 1-methyl derivatives but low conversion, suggesting kinetic limitations. For 7-methyl analogs, similar enzymatic strategies may require optimization of acyl donors or reaction conditions.
  • Transition-Metal Catalysis (): Rhodium and ruthenium catalysts enable stereocontrolled synthesis of tetralin alcohols, with yields exceeding 90% in some cases. These methods could be adapted for the target compound by modifying starting materials.

Biological Activity

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a bicyclic organic compound with the molecular formula C11_{11}H14_{14}O and a molecular weight of 162.23 g/mol. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and neuroprotective effects. Understanding its biological activity is essential for evaluating its therapeutic potential.

  • Molecular Formula : C11_{11}H14_{14}O
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 1270299-33-6

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for the expression of inflammatory mediators .

Neuroprotective Effects

Research has shown that this compound may offer neuroprotective benefits. In models of neuronal injury, it has been observed to reduce oxidative stress and apoptosis in neuronal cells. This effect is attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses .

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties. It has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of NF-kB signaling; reduction in cytokine production
NeuroprotectiveReduction of oxidative stress; apoptosis inhibition
AntimicrobialActivity against Mycobacterium tuberculosis

Case Study 1: Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. This suggests its potential application in conditions characterized by chronic inflammation.

Case Study 2: Neuroprotection in Ischemic Models

A study utilizing an ischemic model demonstrated that administration of this compound significantly improved neuronal survival rates and cognitive function post-injury. The compound's ability to modulate oxidative stress was highlighted as a key factor in its neuroprotective effects.

Q & A

Q. What are the common synthetic routes for (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation of substituted naphthalene precursors followed by hydroxylation. For example:

Hydrogenation : Reduction of 7-methylnaphthalen-1-ol using palladium on carbon (Pd/C) under hydrogen gas yields the tetrahydronaphthalene core. Temperature (50–80°C) and solvent choice (ethanol or THF) significantly impact reaction efficiency .

Hydroxylation : Stereochemical control at the C1 position is achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis, ensuring high enantiomeric excess (ee) .

  • Key Parameters : Catalyst loading (5–10% Pd/C), pressure (1–3 atm H₂), and chiral auxiliaries (e.g., (-)-sparteine) influence stereoselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. Nuclear Overhauser Effect (NOE) experiments resolve stereochemistry at C1 and C7 .
  • Chiral HPLC : Using columns like Chiralpak IA/IB separates enantiomers, quantifying ee >99% .
  • X-ray Crystallography : Provides definitive stereochemical assignment via crystal structure analysis .

Advanced Research Questions

Q. How can catalytic asymmetric hydrogenation be optimized to achieve high enantiomeric excess in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Selection : Chiral Ru-BINAP complexes (e.g., RuCl₂[(R)-BINAP]) enable enantioselective hydrogenation. Substrate-to-catalyst ratios (100:1) balance cost and efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, improving ee by 10–15% .
  • Pressure Optimization : Higher H₂ pressures (5–10 atm) accelerate reduction but may reduce selectivity; iterative screening is recommended .

Q. What strategies are effective in resolving racemic mixtures of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol derivatives to obtain the (1R)-enantiomer?

  • Methodological Answer :
  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) selectively modifies the (1S)-enantiomer, leaving the (1R)-form unreacted .
  • Diastereomeric Salt Formation : Tartaric acid derivatives resolve racemates via crystallization, achieving >98% purity .
  • Chromatographic Methods : Simulated moving bed (SMB) chromatography scales enantiomer separation industrially .

Contradictions and Limitations

  • and report conflicting optimal temperatures for hydrogenation (50°C vs. 70°C). This discrepancy may arise from substrate-specific reactivity or catalyst stability .
  • Enzymatic resolution () achieves higher ee (>99%) but requires costly enzymes, whereas chemical methods () are scalable but less selective.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

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